Diethyl iminodiacetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6950. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

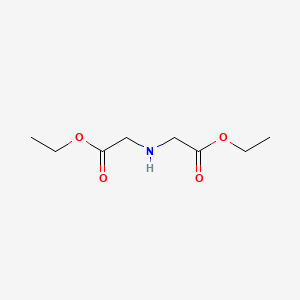

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-[(2-ethoxy-2-oxoethyl)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4/c1-3-12-7(10)5-9-6-8(11)13-4-2/h9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJDNMOCAQVXVKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0064200 | |

| Record name | Glycine, N-(2-ethoxy-2-oxoethyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Alfa Aesar MSDS] | |

| Record name | Diethyl iminodiacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20587 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6290-05-7 | |

| Record name | Diethyl iminodiacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6290-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycine, N-(2-ethoxy-2-oxoethyl)-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006290057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl iminodiacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6950 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycine, N-(2-ethoxy-2-oxoethyl)-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycine, N-(2-ethoxy-2-oxoethyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl N-(2-ethoxy-2-oxoethyl)glycinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.940 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Diethyl iminodiacetate chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and spectral characteristics of diethyl iminodiacetate (B1231623). All quantitative data is presented in structured tables for ease of reference, and detailed experimental protocols for its synthesis are provided. Furthermore, this guide includes visualizations of its synthesis workflow and its role as a key intermediate in chemical manufacturing.

Chemical Properties and Structure

Diethyl iminodiacetate, with the CAS number 6290-05-7, is an organic compound that serves as a crucial intermediate in various industrial applications, including the synthesis of pharmaceuticals and agrochemicals.[1] It is recognized for its role as a chelating agent and a versatile building block in organic synthesis.[2][3]

Identifiers and Structure

| Identifier | Value |

| IUPAC Name | ethyl 2-[(2-ethoxy-2-oxoethyl)amino]acetate[4] |

| CAS Number | 6290-05-7[4] |

| Molecular Formula | C₈H₁₅NO₄[4] |

| Molecular Weight | 189.21 g/mol [4] |

| InChI | InChI=1S/C8H15NO4/c1-3-12-7(10)5-9-6-8(11)13-4-2/h9H,3-6H2,1-2H3[4] |

| InChIKey | LJDNMOCAQVXVKY-UHFFFAOYSA-N[4] |

| SMILES | CCOC(=O)CNCC(=O)OCC[4] |

| Canonical SMILES | CCOC(=O)CNCC(=O)OCC[4] |

Physical and Chemical Properties

| Property | Value |

| Physical State | Liquid[4] |

| Appearance | Colorless to light yellow liquid[5] |

| Boiling Point | 208 °C (lit.) |

| Density | 1.056 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.435 (lit.) |

| Solubility | Moderately soluble in water.[5] Soluble in polar organic solvents.[2] |

| Flash Point | 113 °C (235.4 °F) - closed cup |

| Storage Temperature | Room temperature, in a cool, dark, and dry place. |

Experimental Protocols

Synthesis of this compound

Two common methods for the synthesis of this compound are detailed below.

Method 1: Synthesis from Iminodiacetic Acid and Thionyl Chloride

This protocol describes the synthesis of this compound from iminodiacetic acid using thionyl chloride as an esterifying agent.

Materials:

-

Iminodiacetic acid

-

Thionyl chloride

-

N,N-dimethylformamide (DMF)

-

Methylene (B1212753) chloride

-

Aqueous 20% sodium carbonate solution

-

Water

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Magnesium sulfate

Procedure: [6]

-

Cool a stirred solution of iminodiacetic acid (7.0 moles) and DMF (1.0 ml) in ethanol (5.25 liters) to 12 °C.

-

Slowly add thionyl chloride (17.65 moles) dropwise to the cold solution over a period of 1.5 hours.

-

After the addition is complete, heat the reaction mixture at 60 °C for three hours, followed by reflux for two hours.

-

Allow the mixture to stand at room temperature for approximately 16 hours.

-

Distill the mixture under reduced pressure to remove the majority of the ethanol, leaving a liquid residue.

-

Dissolve the residue in methylene chloride (4.0 liters) and extract it with an aqueous 20% sodium carbonate solution (3.5 liters).

-

Back-wash the aqueous extract with methylene chloride (1.0 liter).

-

Combine the organic phases, wash with water (1.0 liter), and evaporate the solvent under reduced pressure to yield a liquid.

-

Purify the liquid by distillation under reduced pressure to obtain this compound.

Method 2: Synthesis from Iminodiacetic Acid and Sulfuric Acid

This alternative method utilizes sulfuric acid as a catalyst for the esterification.

Materials:

-

Iminodiacetic acid

-

Ethanol (or other suitable alcohol)

-

Concentrated Sulfuric Acid (H₂SO₄)

Procedure: [7]

-

In a round-bottom flask, combine iminodiacetic acid (15.0 g, 0.11 mol) and the chosen alcohol (120 mL).

-

Carefully add concentrated sulfuric acid (7.5 mL) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 12 hours.

-

After cooling, the product can be isolated and purified using standard workup procedures, such as neutralization, extraction, and distillation.

Spectroscopic Data

The structural confirmation of this compound is typically achieved through a combination of NMR, IR, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) [8]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.15 | Quartet | 4H | -O-CH₂ -CH₃ |

| ~3.45 | Singlet | 4H | -NH-CH₂ -COO- |

| ~2.50 | Singlet | 1H | NH |

| ~1.25 | Triplet | 6H | -O-CH₂-CH₃ |

¹³C NMR (Carbon NMR)

| Chemical Shift (ppm) | Assignment |

| ~172 | C =O (Ester carbonyl) |

| ~61 | -O-CH₂ -CH₃ |

| ~50 | -NH-CH₂ -COO- |

| ~14 | -O-CH₂-CH₃ |

Infrared (IR) Spectroscopy[4]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium, Broad | N-H Stretch |

| ~2980, 2940 | Strong | C-H Stretch (Aliphatic) |

| ~1740 | Strong | C=O Stretch (Ester) |

| ~1180 | Strong | C-O Stretch (Ester) |

Mass Spectrometry (MS)[11]

| m/z | Interpretation |

| 189 | [M]⁺ (Molecular Ion) |

| 116 | [M - COOC₂H₅]⁺ |

| 88 | [CH₂=NH-CH₂-COOC₂H₅]⁺ |

Role in Synthesis and Logical Workflows

This compound is not known to be directly involved in specific biological signaling pathways. Its primary significance in the life sciences and chemical industries lies in its role as a versatile synthetic intermediate.

Role as a Synthetic Intermediate

This compound is a key precursor in the synthesis of a variety of more complex molecules. For example, it is used in the production of the widely used herbicide glyphosate.[9] It also serves as a building block for synthesizing amino acids, peptides, and metal complexes for pharmaceutical applications.[3] The imino group can be readily alkylated or acylated, and the ester groups can be hydrolyzed to the corresponding carboxylic acids, providing multiple avenues for further chemical modification.

References

- 1. nbinno.com [nbinno.com]

- 2. CAS 6290-05-7: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound (6290-05-7) at Nordmann - nordmann.global [nordmann.global]

- 4. This compound | C8H15NO4 | CID 80502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 6290-05-7 [chemicalbook.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound(6290-05-7) 1H NMR [m.chemicalbook.com]

- 9. This compound , 98% , 6290-05-7 - CookeChem [cookechem.com]

A Technical Guide to the Synthesis of Diethyl Iminodiacetate from Iminodiacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of diethyl iminodiacetate (B1231623), a valuable intermediate in the production of pharmaceuticals and agrochemicals, such as the herbicide glyphosate[1][2]. The primary focus is on the direct esterification of iminodiacetic acid with ethanol (B145695), a common and effective synthetic route. This document details the underlying reaction mechanism, comprehensive experimental protocols, and quantitative data to support laboratory applications.

Core Synthesis Methodology: Fischer-Speier Esterification

The conversion of iminodiacetic acid to its diethyl ester is typically achieved through Fischer-Speier esterification. This classic organic reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol[3]. Due to the reversible nature of the reaction, specific conditions are employed to drive the equilibrium towards the formation of the desired ester product. This is often accomplished by using a large excess of the alcohol (ethanol) or by removing water as it is formed[4][5].

Two principal variations of this method are prevalent for the synthesis of diethyl iminodiacetate:

-

Thionyl Chloride (SOCl₂) Method: Thionyl chloride reacts with ethanol to form sulfurous acid and hydrogen chloride in situ. The generated HCl acts as the catalyst for the esterification. This is a highly effective method for this transformation.

-

Sulfuric Acid (H₂SO₄) Method: Concentrated sulfuric acid serves as a direct and strong acid catalyst for the reaction[6][7].

Reaction Mechanism

The Fischer esterification proceeds through a series of equilibrium steps involving nucleophilic acyl substitution. The acid catalyst plays a crucial role in activating the carboxylic acid carbonyl group toward nucleophilic attack by the alcohol.

Caption: Mechanism of Fischer-Speier Esterification.

Quantitative Data Summary

The following table summarizes quantitative data from various reported protocols for the synthesis of this compound from iminodiacetic acid.

| Method / Catalyst | Key Reagents | Reaction Conditions | Yield | Reference |

| Thionyl Chloride | Iminodiacetic acid, Ethanol, Thionyl chloride, N,N-dimethylformamide | Cool to 12°C, add SOCl₂, heat to 60°C for 3h, then reflux for 2h. | Not explicitly stated for this large scale, but purification yielded 880g from 931g starting material. | [8] |

| Thionyl Chloride | Iminodiacetic acid, Ethanol, Thionyl chloride | Cool to 0°C, add SOCl₂, warm to RT, add iminodiacetic acid, reflux overnight. | 88% | [1][8] |

| Sulfuric Acid | Iminodiacetic acid, Ethanol, H₂SO₄ | Reflux for 12 hours. | Not specified. | [6] |

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound.

Protocol 1: Synthesis using Thionyl Chloride

This protocol is adapted from a common laboratory procedure yielding high purity product[1][8].

Materials:

-

Iminodiacetic acid (3.33 g, 25 mmol)

-

Ethanol (anhydrous)

-

Thionyl chloride (SOCl₂)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Solid sodium bicarbonate

-

Ethyl acetate (B1210297)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Place ethanol in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask to 0°C in an ice bath.

-

Reagent Addition: Slowly add thionyl chloride dropwise to the stirred ethanol. After the addition is complete, allow the mixture to warm to room temperature (approx. 30 minutes).

-

Addition of Iminodiacetic Acid: Add iminodiacetic acid (3.33 g, 25 mmol) to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain it overnight.

-

Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding a saturated sodium bicarbonate solution until effervescence ceases. Adjust the pH to neutral using solid sodium bicarbonate.

-

Solvent Removal: Remove the majority of the ethanol via distillation under reduced pressure.

-

Extraction: Extract the aqueous residue three times with ethyl acetate (3 x 20 mL).

-

Washing and Drying: Combine the organic phases and wash once with brine. Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Purification: Remove the ethyl acetate by distillation under reduced pressure to yield the final product, this compound. A yield of 4.15 g (88%) has been reported using this method[1]. The product can be further purified by vacuum distillation, with a reported boiling point of 123°C at 4.5 mmHg[8].

Protocol 2: Synthesis using Sulfuric Acid

This protocol utilizes concentrated sulfuric acid as the catalyst[6].

Materials:

-

Iminodiacetic acid (15.0 g, 0.11 mol)

-

Ethanol (120 mL)

-

Concentrated Sulfuric Acid (H₂SO₄) (7.5 mL)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine iminodiacetic acid (15.0 g), ethanol (120 mL), and concentrated sulfuric acid (7.5 mL).

-

Reflux: Heat the mixture to reflux and maintain for 12 hours[6].

-

Work-up: (Note: The specific work-up for this protocol was not detailed in the provided source, but a standard acidic work-up would proceed as follows.) Cool the reaction mixture to room temperature. Slowly pour the mixture over ice. Neutralize the solution carefully with a base such as sodium carbonate or sodium bicarbonate.

-

Extraction: Extract the aqueous mixture multiple times with a suitable organic solvent like ethyl acetate or diethyl ether.

-

Washing and Drying: Combine the organic extracts, wash with brine, and dry over an anhydrous salt like Na₂SO₄.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product, which can then be purified by vacuum distillation.

Experimental Workflow Visualization

The general workflow for the synthesis and purification of this compound is illustrated below.

Caption: Workflow for this compound Synthesis.

References

- 1. This compound | 6290-05-7 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 6. researchgate.net [researchgate.net]

- 7. Fischer Esterification [organic-chemistry.org]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

Diethyl Iminodiacetate: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 6290-05-7 Molecular Formula: C₈H₁₅NO₄ Molecular Weight: 189.21 g/mol

This technical guide provides an in-depth overview of Diethyl iminodiacetate (B1231623), a versatile diester compound with significant applications in organic synthesis and pharmaceutical development. It serves as a crucial intermediate, particularly in the synthesis of chelating agents used in radiopharmaceuticals. This document outlines its chemical and physical properties, synthesis protocols, key applications, and safety information, tailored for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

Diethyl iminodiacetate is typically a colorless to pale yellow liquid under standard conditions.[1] It is characterized by the presence of a central secondary amine flanked by two ethyl ester groups. This structure imparts a moderate solubility in water and good solubility in polar organic solvents.[1][2]

Table 1: Physicochemical Data for this compound

| Property | Value | Reference(s) |

| Appearance | Colorless to pale yellow liquid | [1][3] |

| Boiling Point | 208 °C (lit.) | [2][4] |

| Density | 1.056 g/mL at 25 °C (lit.) | [2][4] |

| Refractive Index (n20/D) | 1.435 (lit.) | [2][4] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [4] |

| Water Solubility | Moderately soluble | [2][5] |

| PKA | 4.92 ± 0.20 (Predicted) | [2] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the esterification of iminodiacetic acid with ethanol (B145695). A prevalent method involves the use of thionyl chloride as a catalyst.[6]

Experimental Protocol: Synthesis via Fischer Esterification

Objective: To synthesize this compound from iminodiacetic acid and ethanol.

Materials:

-

Iminodiacetic acid

-

Ethanol, absolute

-

Thionyl chloride (SOCl₂)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate (B1210297)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Reaction flask with reflux condenser and dropping funnel

-

Stirring apparatus

-

Ice bath

-

Heating mantle

-

Rotary evaporator

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a reaction flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, cool absolute ethanol in an ice bath to 0°C.[6]

-

Addition of Thionyl Chloride: While stirring, slowly add thionyl chloride dropwise to the cooled ethanol. Maintain the temperature at 0°C during the addition. After the addition is complete, allow the mixture to warm to room temperature over approximately 30 minutes.[6]

-

Addition of Iminodiacetic Acid: Add iminodiacetic acid to the reaction mixture.[6]

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., overnight) to ensure complete esterification.[6]

-

Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral. This step will neutralize the excess acid and should be performed with caution due to gas evolution.[6]

-

Extraction: Remove the bulk of the ethanol under reduced pressure using a rotary evaporator. Extract the aqueous residue with ethyl acetate (e.g., 3 x 20 mL).[6]

-

Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[6]

-

Purification: Filter to remove the drying agent. Concentrate the filtrate under reduced pressure to remove the ethyl acetate. Purify the resulting crude this compound by vacuum distillation.[6]

References

- 1. droracle.ai [droracle.ai]

- 2. Trafficking and other regulatory mechanisms for organic anion transporting polypeptides and organic anion transporters that modulate cellular drug and xenobiotic influx and that are dysregulated in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. par.nsf.gov [par.nsf.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. www1.chem.umn.edu [www1.chem.umn.edu]

- 6. Regulation of OATP1B1 function by tyrosine kinase-mediated phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Diethyl Iminodiacetate for Researchers and Drug Development Professionals

Introduction: Diethyl iminodiacetate (B1231623) is a versatile organic compound that serves as a crucial intermediate in a multitude of synthetic processes. Its utility is most pronounced in the pharmaceutical and agrochemical industries, where it functions as a foundational building block for complex molecules and as a chelating agent. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and significant applications, with a focus on its role in drug development and other scientific research.

Core Molecular and Physical Properties

Diethyl iminodiacetate is a viscous liquid, appearing clear and colorless to a light yellow. Its fundamental properties are summarized below, providing a critical resource for its use in quantitative and experimental settings.

| Property | Value | Citations |

| Molecular Formula | C₈H₁₅NO₄ | [1] |

| Molecular Weight | 189.21 g/mol | [1] |

| CAS Number | 6290-05-7 | |

| Appearance | Clear light yellow to yellow viscous liquid | [2] |

| Boiling Point | 208 °C (lit.) | [2] |

| Density | 1.056 g/mL at 25 °C (lit.) | [2] |

| Refractive Index | n20/D 1.435 (lit.) | [2] |

| Water Solubility | Moderately soluble | [2][3] |

| pKa (Predicted) | 4.92 ± 0.20 | [2][4] |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound in experimental workflows.

| Spectrum Type | Key Features | Citations |

| ¹H NMR | Data available through various chemical suppliers. | [5][6] |

| ¹³C NMR | Data available through various chemical suppliers. | [7] |

| IR | Data available through various chemical suppliers. | [7][8] |

| Mass Spectrometry | Top peak at m/z 116. | [7] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the esterification of iminodiacetic acid. The following is a general experimental protocol.

Experimental Protocol: Esterification of Iminodiacetic Acid

Materials:

-

Iminodiacetic acid

-

Thionyl chloride

-

Saturated sodium bicarbonate solution

-

Ethyl acetate (B1210297)

-

Brine

-

Magnesium sulfate (B86663)

Procedure:

-

In a reaction flask, cool ethanol to 0°C with stirring.

-

Slowly add thionyl chloride dropwise to the ethanol, maintaining the temperature.

-

Allow the mixture to warm to room temperature (approximately 30 minutes).

-

Add iminodiacetic acid to the reaction mixture.

-

Heat the reaction to reflux and continue overnight.

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding saturated sodium bicarbonate solution until the pH is neutral.

-

Remove most of the ethanol via distillation under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 20 mL).

-

Combine the organic phases and wash with brine.

-

Dry the organic phase over magnesium sulfate and filter.

-

Obtain the final product, this compound, by distillation under reduced pressure.[2][3]

Applications in Research and Development

This compound's reactivity and chelating properties make it a valuable intermediate in several industrial and research applications.

Agrochemicals: Synthesis of Glyphosate (B1671968)

This compound is a precursor in the synthesis of N-(Phosphonomethyl)iminodiacetic acid, a key intermediate for the herbicide glyphosate.[2][4] The synthesis of glyphosate can follow multiple pathways, with one common method involving iminodiacetic acid.[9]

Pharmaceutical and Diagnostic Applications

In the realm of drug development and diagnostics, this compound serves as a chelating agent and a building block for more complex molecules like amino acids and peptides.[10]

Synthesis of Calcein Blue AM: A notable application is in the synthesis of fluorescent dyes like Calcein Blue AM, which is used to assess cell viability.[11][12] The synthesis involves a Mannich-type condensation reaction.[11][12]

Experimental Protocol: Mannich Condensation for Calcein Blue AM Precursor

This protocol outlines the synthesis of (acyloxy)methyl N-(2-hydroxybenzyl)iminodiacetate diesters, precursors to Calcein Blue AM, using a cesium iminodiacetate intermediate.

Materials:

-

Iminodiacetic acid

-

Cesium carbonate or Cesium hydroxide

-

2-Methoxyethanol (or Ethanol)

-

Phenol (B47542) derivative

-

Paraformaldehyde

-

Anhydrous DMF

-

Halomethyl ester (e.g., bromomethyl acetate)

-

Ethyl acetate

-

Water

-

Brine

-

Sodium sulfate

Procedure:

-

Formation of Dicesium Iminodiacetate: In a round-bottomed flask under a nitrogen atmosphere, combine iminodiacetic acid and cesium carbonate in 2-methoxyethanol. Heat the mixture to 80°C for 3 hours.

-

Mannich Condensation: Cool the mixture to room temperature and add the desired phenol and paraformaldehyde. Heat the mixture to 65°C for 21 hours.

-

Solvent Removal: Remove the solvent and water under reduced pressure.

-

Alkylation: Add anhydrous DMF to the flask and cool to 0°C. Add the halomethyl ester dropwise and stir for 30 minutes at 0°C, followed by 12 hours at room temperature.

-

Workup: Remove the DMF under high vacuum. Dissolve the residue in water and extract with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over sodium sulfate, filter, and concentrate to yield the desired product.[11]

Safety and Handling

This compound is classified as a skin and eye irritant and may cause respiratory irritation.[7] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. Store in a cool, dry, and well-ventilated area.

Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a comprehensive safety data sheet (SDS). Always consult the SDS before handling any chemical.

References

- 1. CAS 6290-05-7: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound CAS#: 6290-05-7 [m.chemicalbook.com]

- 3. This compound | 6290-05-7 [chemicalbook.com]

- 4. This compound , 98% , 6290-05-7 - CookeChem [cookechem.com]

- 5. This compound(6290-05-7) 1H NMR [m.chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. This compound | C8H15NO4 | CID 80502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. Glyphosate - Wikipedia [en.wikipedia.org]

- 10. This compound (6290-05-7) at Nordmann - nordmann.global [nordmann.global]

- 11. par.nsf.gov [par.nsf.gov]

- 12. Base-Catalyzed Phenol-Mannich Condensation of Preformed Cesium Iminodiacetate. The Direct Synthesis of Calcein Blue AM and Related Acyloxymethyl Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Diethyl Iminodiacetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Diethyl Iminodiacetate (B1231623) (CAS 6290-05-7), a key reagent in organic synthesis. While specific quantitative solubility data is sparse in publicly available literature, this document outlines its known qualitative solubility, provides a detailed, standard experimental protocol for determining precise solubility values, and offers a structured framework for data collection and process visualization.

Introduction to Diethyl Iminodiacetate

This compound, with the molecular formula C₈H₁₅NO₄, is an organic compound featuring two ethyl ester groups attached to a central iminodiacetic acid moiety.[1] It typically presents as a colorless to pale yellow viscous liquid.[2][3][4][5] This compound serves as a versatile building block and chelating agent in various chemical syntheses, including the preparation of amines and other nitrogen-containing compounds.[1][6] Understanding its solubility is critical for optimizing reaction conditions, selecting appropriate solvents for purification processes like recrystallization, and ensuring homogeneity in reaction mixtures.

Solubility Profile

Based on available technical datasheets, the solubility of this compound can be summarized qualitatively.

Qualitative Summary:

-

Organic Solvents: It is generally described as being soluble in polar organic solvents.[1][6]

-

Water: It is considered moderately soluble in water.[2][3][5]

Quantitative Data: A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., g/100g of solvent or mole fraction at various temperatures) for this compound in a range of organic solvents. The absence of this data highlights a research gap. To facilitate future work in this area, the following table provides a standardized format for recording experimentally determined solubility values.

Table 1: Experimental Solubility Data Template for this compound

| Solvent | Temperature (°C) | Solubility ( g/100g solvent) | Solubility (mol/kg solvent) | Mole Fraction (x₁) | Method of Analysis |

|---|---|---|---|---|---|

| e.g., Ethanol | |||||

| e.g., Acetone | |||||

| e.g., Ethyl Acetate | |||||

| e.g., Toluene | |||||

| e.g., Methanol |

| e.g., Dichloromethane| | | | | |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of this compound solubility in an organic solvent using the widely accepted isothermal equilibrium (or "shake-flask") method. This protocol is designed to yield accurate and reproducible quantitative data.

3.1 Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

3.2 Materials and Equipment:

-

Solute: this compound (>98% purity)

-

Solvent: High-purity grade organic solvent of choice

-

Apparatus:

-

Analytical balance (±0.1 mg accuracy)

-

Thermostatic shaker bath or magnetic stirrer with a hotplate, capable of maintaining temperature to ±0.1 °C

-

Jacketed glass equilibrium vessels or sealed vials (e.g., 20 mL scintillation vials)

-

Calibrated thermometer or thermocouple

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Analytical instrument for concentration measurement (e.g., Gas Chromatograph (GC), High-Performance Liquid Chromatograph (HPLC), or a UV-Vis Spectrophotometer)

-

3.3 Procedure:

-

Preparation: Add an excess amount of this compound to a pre-weighed amount of the chosen solvent in an equilibrium vessel. The presence of undissolved solute is crucial to ensure that saturation is achieved.

-

Equilibration: Seal the vessel securely and place it in the thermostatic shaker bath set to the desired temperature. Allow the mixture to agitate for a sufficient period to reach thermodynamic equilibrium. A minimum of 24 hours is recommended, but the ideal time should be determined by taking measurements at various intervals (e.g., 24, 48, 72 hours) until the concentration of the solute in the liquid phase remains constant.

-

Phase Separation: Once equilibrium is reached, cease agitation and allow the undissolved solute to settle for at least 2 hours at the constant experimental temperature. This step is critical to avoid contamination of the liquid sample with solid particles.

-

Sampling: Carefully withdraw a sample of the clear, saturated supernatant using a pre-heated or temperature-equilibrated syringe. Immediately pass the sample through a syringe filter into a pre-weighed, sealable container. This ensures that no undissolved microparticles are transferred and that temperature changes do not cause premature precipitation.

-

Analysis: Accurately weigh the collected sample of the saturated solution. Dilute the sample to a known volume with an appropriate solvent. Determine the concentration of this compound in the diluted sample using a pre-calibrated analytical method (e.g., GC or HPLC).

-

Calculation: The solubility can be calculated using the following formula:

Solubility ( g/100g solvent) = [ (mass of solute in sample) / (mass of solvent in sample) ] x 100

Where:

-

mass of solute in sample is determined from the analytical concentration and dilution factor.

-

mass of solvent in sample = (total mass of saturated solution sample) - (mass of solute in sample).

-

3.4 Validation: To ensure the attainment of true equilibrium, the experiment should be approached from both undersaturation (as described above) and supersaturation. A supersaturated solution can be prepared by equilibrating the mixture at a higher temperature and then slowly cooling it to the target temperature. The final solubility value should be consistent regardless of the direction from which equilibrium is approached.

Visualization of Experimental Workflow

The logical steps for determining solubility as outlined in the protocol can be visualized. The following diagram illustrates a typical workflow for a robust solubility assessment program.

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 6290-05-7 [chemicalbook.com]

- 3. This compound 98 6290-05-7 [sigmaaldrich.com]

- 4. This compound | 6290-05-7 | TCI AMERICA [tcichemicals.com]

- 5. 6290-05-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. CAS 6290-05-7: this compound | CymitQuimica [cymitquimica.com]

Spectroscopic Profile of Diethyl Iminodiacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for diethyl iminodiacetate (B1231623), a key intermediate in the synthesis of various compounds, including chelating agents and pharmaceuticals. This document presents nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data in a clear, tabular format, alongside generalized experimental protocols for data acquisition.

Core Spectroscopic Data

The following sections detail the ¹H NMR, ¹³C NMR, and IR spectroscopic data for diethyl iminodiacetate (CAS No: 6290-05-7).[1][2]

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are summarized below.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.15 | Quartet | 4H | -O-CH₂ -CH₃ |

| 3.40 | Singlet | 4H | -NH-CH₂ -COO- |

| 2.10 | Singlet | 1H | -NH - |

| 1.25 | Triplet | 6H | -O-CH₂-CH₃ |

Solvent: CCl₄[3] Instrument: Varian A-60D[1][3]

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 172.5 | C =O |

| 60.5 | -O-CH₂ -CH₃ |

| 51.0 | -NH-CH₂ -COO- |

| 14.0 | -O-CH₂-CH₃ |

Source of Spectrum: Sigma-Aldrich Co. LLC.[1]

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption bands for this compound are presented below.

Table 3: IR Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 | Medium | N-H Stretch |

| 2980, 2940, 2900 | Medium-Strong | C-H Stretch (Aliphatic) |

| 1740 | Strong | C=O Stretch (Ester) |

| 1200, 1180 | Strong | C-O Stretch (Ester) |

| 1030 | Strong | C-N Stretch |

Technique: Capillary Cell: Neat or ATR-IR[1]

Experimental Protocols

While specific, detailed experimental parameters from the original data sources are limited, this section outlines generalized protocols for obtaining the NMR and IR spectra of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation : A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in about 0.5-0.7 mL of a deuterated solvent (e.g., CCl₄ for ¹H NMR as indicated, or CDCl₃). A small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift referencing.

-

Instrumentation : The sample is transferred to a 5 mm NMR tube. The spectrum is acquired on a spectrometer, such as a Varian A-60D for ¹H NMR.[1][3]

-

Data Acquisition :

-

¹H NMR : A standard one-dimensional proton experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width appropriate for proton signals.

-

¹³C NMR : A standard one-dimensional carbon experiment with proton decoupling is performed. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation :

-

Neat (Capillary Cell) : A drop of the liquid this compound is placed between two salt plates (e.g., NaCl or KBr) to form a thin capillary film.

-

Attenuated Total Reflectance (ATR) : A small drop of the liquid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

-

Instrumentation : The prepared sample is placed in the sample compartment of an FTIR spectrometer.

-

Data Acquisition : A background spectrum of the empty spectrometer (or clean ATR crystal) is recorded. The sample spectrum is then recorded, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis of this compound.

References

Diethyl iminodiacetate safety and handling precautions

An In-Depth Technical Guide to the Safety and Handling of Diethyl Iminodiacetate (B1231623)

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for diethyl iminodiacetate (CAS No. 6290-05-7), a versatile intermediate used in the pharmaceutical and agrochemical industries.[1] Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is the foundation of its safe handling. This compound is typically a colorless to light yellow liquid.[2][3]

| Property | Value | Source(s) |

| CAS Number | 6290-05-7 | [4][5] |

| Molecular Formula | C₈H₁₅NO₄ | [6][7] |

| Molecular Weight | 189.21 g/mol | [5][6] |

| Appearance | Clear, colorless to light yellow liquid | [2][3][7] |

| Boiling Point | 208 °C | [5] |

| Density | 1.056 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.435 | [5] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [5] |

| Solubility | Moderately soluble in water. Soluble in polar organic solvents. | [2][8] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous chemical under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[4][9] The primary hazards are irritation to the skin, eyes, and respiratory system.[4][6][10]

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

| (Source:[4][5][6][7][9]) |

Signal Word: Warning [4][5][6][9]

Hazard Pictogram:

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[4] No data is available regarding carcinogenicity, mutagenicity, teratogenicity, or endocrine-disrupting effects.[4][7] Therefore, it should be handled with the caution appropriate for a chemical with unknown long-term health effects.

Safe Handling and Storage Protocol

Proper handling and storage are critical to minimize exposure risk. This protocol outlines the necessary steps for laboratory personnel.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors or mists.[4][9]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]

Personal Protective Equipment (PPE)

A risk assessment should always precede the handling of this chemical to ensure the appropriate level of PPE is selected.

Caption: Personal Protective Equipment (PPE) Selection Workflow.

-

Eye and Face Protection : Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[4][7]

-

Skin Protection :

-

Respiratory Protection : Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required.[4][7] For large spills or in poorly ventilated areas, use a NIOSH/MSHA-approved respirator.[7]

Hygiene Measures

-

Avoid contact with skin, eyes, and clothing.[9]

-

Do not breathe mist, vapors, or spray.[4]

-

Wash hands thoroughly after handling the chemical and before eating, drinking, or smoking.[7][9]

-

Contaminated clothing should be removed and washed before reuse.[9]

Storage Conditions

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[7][9]

-

Store locked up.[4]

-

Keep away from heat, sparks, and open flames.

-

Incompatible Materials : Strong oxidizing agents.[4]

Emergency and First Aid Procedures

Immediate and appropriate first aid is critical in the event of an exposure. Ensure all personnel are familiar with these procedures and the location of emergency equipment.

Caption: Emergency First Aid Protocol for Exposure.

-

Inhalation : If inhaled, remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[4][9] If the person is not breathing, provide artificial respiration.[4] Seek immediate medical attention.[4]

-

Skin Contact : Immediately take off all contaminated clothing.[9] Wash the affected area with plenty of soap and water.[4][9] If skin irritation occurs, get medical advice/attention.[9]

-

Eye Contact : Rinse cautiously and immediately with plenty of water for at least 15 minutes, also under the eyelids.[4][9] Remove contact lenses if present and easy to do so, and continue rinsing.[9] If eye irritation persists, seek medical attention.[9]

-

Ingestion : Clean the mouth with water.[4] Do not induce vomiting.[11] Seek medical attention.[4][9]

Note to Physician : Treat symptomatically.[7][12]

Accidental Release and Spill Management Protocol

This protocol provides a systematic approach to safely managing a spill of this compound.

Immediate Actions

-

Evacuate non-essential personnel from the spill area.

-

Ensure adequate ventilation.

-

Wear the appropriate PPE as outlined in Section 4.2, including respiratory protection if ventilation is inadequate.

Containment and Clean-up

-

Prevent the spill from entering drains or waterways.[9]

-

Absorb the spill using an inert, non-combustible material such as sand, silica (B1680970) gel, acid binder, universal binder, or sawdust.[4][7]

-

Collect the absorbed material and place it into a suitable, labeled, and closed container for disposal.[4][7]

-

Clean the spill area thoroughly with soap and water.

Firefighting Measures

-

Suitable Extinguishing Media : Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam.[7][9]

-

Special Hazards : Thermal decomposition can lead to the release of irritating gases and vapors.[7]

-

Hazardous Combustion Products : Nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[4][7]

-

Advice for Firefighters : As in any chemical fire, wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode, and full protective gear.[4][7]

Disposal Protocol

Chemical waste must be disposed of in accordance with all local, regional, and national regulations.

-

Waste Identification : this compound waste should be classified as hazardous chemical waste.

-

Containerization : Collect waste material in a clearly labeled, sealed, and appropriate container. Do not mix with other waste streams unless compatibility is confirmed.

-

Consultation : Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on disposal procedures. Chemical waste generators are responsible for ensuring complete and accurate classification of waste.[4]

-

Disposal : Arrange for pickup and disposal by a licensed waste disposal company.[9] Do not empty into drains.[4]

The workflow for proper chemical handling, from acquisition to disposal, is a critical component of laboratory safety.

Caption: General Laboratory Chemical Handling Lifecycle.

References

- 1. nbinno.com [nbinno.com]

- 2. CAS 6290-05-7: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 6290-05-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. fishersci.com [fishersci.com]

- 5. This compound 98 6290-05-7 [sigmaaldrich.com]

- 6. This compound | C8H15NO4 | CID 80502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.it [fishersci.it]

- 8. This compound , 98% , 6290-05-7 - CookeChem [cookechem.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 11. MDI or TDI: First Aid Guidance - American Chemistry Council [americanchemistry.com]

- 12. fishersci.co.uk [fishersci.co.uk]

A Technical Guide to Commercial High-Purity Diethyl Iminodiacetate for Research and Development

Introduction

Diethyl iminodiacetate (B1231623) (DEIDA), CAS No. 6290-05-7, is a pivotal chemical intermediate with significant applications in pharmaceutical and agrochemical synthesis.[1] Its molecular structure, featuring a central secondary amine flanked by two ethyl ester groups, makes it a versatile building block for more complex molecules.[2] In the pharmaceutical industry, DEIDA is instrumental in the synthesis of amino acids, peptides, and serves as a chelating agent for metal ions, which is crucial for the development of medical imaging contrast agents and in purification processes.[2][3] Given its role, the procurement of high-purity DEIDA is a critical consideration for researchers and drug development professionals to ensure reproducibility and the integrity of synthetic pathways.

This guide provides an in-depth overview of commercial suppliers offering high-purity Diethyl iminodiacetate, presents typical analytical methodologies for quality assessment, and outlines a logical workflow for supplier selection.

Commercial Supplier and Product Specifications

The quality and purity of this compound can vary between suppliers. For research and drug development, a purity of ≥97% is common, with many suppliers offering grades of 98% or higher. The primary analytical technique cited for purity assessment is Gas Chromatography (GC).[4] The following table summarizes product specifications from several prominent international chemical suppliers.

| Supplier | Product Number(s) | Purity Specification | Analytical Method | Form |

| Sigma-Aldrich (Merck) | Aldrich-444049 | 98% | - | Liquid |

| TCI Chemicals | I0326 | >98.0% | GC | Colorless to Light Yellow Liquid |

| Thermo Scientific Chemicals | AC407320250, AAH60608AA | 98%, 97% | GC | Viscous Liquid[5] |

| Apollo Scientific | MFCD00041925 | 97% | - | - |

| Amerigo Scientific | - | 98% | - | - |

| CookeChem | - | 98% | - | - |

| Aladdin Scientific | - | ≥97% | GC | - |

Note: This table is a representative summary. Researchers should always consult the supplier's most recent Certificate of Analysis (CoA) for batch-specific data.

Synthesis and Purification Overview

While specific industrial synthesis and purification protocols are proprietary, the scientific literature describes common methods. A prevalent synthesis route involves the esterification of iminodiacetic acid using ethanol (B145695) in the presence of an acid catalyst like sulfuric acid or with thionyl chloride.[6][7]

A typical laboratory-scale synthesis procedure is as follows:

-

Iminodiacetic acid is suspended in ethanol.[6]

-

The mixture is cooled, and a reagent like thionyl chloride is added dropwise.[6]

-

The reaction mixture is then heated to reflux for several hours.[6]

-

After the reaction, the excess ethanol is removed under reduced pressure.[6]

-

The residue is neutralized with a basic solution (e.g., sodium bicarbonate) and extracted with an organic solvent such as ethyl acetate (B1210297) or methylene (B1212753) chloride.[6][8]

-

The combined organic phases are washed, dried, and the solvent is evaporated.[8]

-

Final purification is achieved by distillation under reduced pressure to yield high-purity this compound.[6]

The workflow for synthesizing and purifying DEIDA is illustrated in the diagram below.

Caption: General workflow for synthesis and purification of DEIDA.

Analytical and Quality Control Protocols

Ensuring the purity of this compound is paramount for its application in sensitive fields like drug development. While suppliers provide a Certificate of Analysis, independent verification may be necessary. Gas Chromatography (GC) is the industry standard for assessing the purity of volatile compounds like DEIDA.[4]

Example Protocol: Purity Determination by Gas Chromatography (GC)

The following is a generalized protocol and should be adapted based on the specific instrumentation and laboratory standard operating procedures.

Objective: To determine the purity of a this compound sample by calculating the area percent of the main peak.

1. Materials and Equipment:

-

This compound sample

-

High-purity solvent for dilution (e.g., Ethyl Acetate, GC grade)

-

Gas Chromatograph with a Flame Ionization Detector (FID)

-

Capillary column suitable for polar amine compounds (e.g., a DB-5 or equivalent)

-

Autosampler vials with septa

-

Microsyringe

2. Chromatographic Conditions (Typical):

-

Injector Temperature: 250°C

-

Detector Temperature (FID): 280°C

-

Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes

-

Ramp: Increase at 10°C/min to 250°C

-

Final hold: Hold at 250°C for 5 minutes

-

-

Injection Volume: 1 µL

-

Split Ratio: 50:1

3. Sample Preparation:

-

Prepare a dilute solution of the this compound sample by dissolving approximately 10 mg of the sample in 10 mL of ethyl acetate in a volumetric flask. This creates a ~1 mg/mL solution.

-

Transfer an aliquot of the solution to an autosampler vial.

4. Procedure:

-

Equilibrate the GC system until a stable baseline is achieved.

-

Inject a solvent blank (ethyl acetate) to ensure no interfering peaks are present.

-

Inject the prepared sample solution into the GC.

-

Record the chromatogram.

5. Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time.

-

Integrate the area of all peaks in the chromatogram.

-

Calculate the purity using the area percent method:

-

Purity (%) = (Area of DEIDA Peak / Total Area of All Peaks) x 100

-

This analytical workflow ensures that the material meets the high-purity requirements for downstream applications.

Supplier Selection Workflow for Researchers

Choosing the right supplier involves more than just comparing list prices. For research and drug development, consistency, quality documentation, and technical support are critical.

Caption: A logical workflow for selecting a high-purity chemical supplier.

References

- 1. nbinno.com [nbinno.com]

- 2. Understanding Iminodiacetic Acid Diethyl Ester: A Key Intermediate in Pharmaceutical Development-ZCPC [en.zcpc.net]

- 3. This compound (6290-05-7) at Nordmann - nordmann.global [nordmann.global]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound | 6290-05-7 [chemicalbook.com]

The Pivotal Role of Diethyl Iminodiacetate: A Technical Guide for Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Diethyl iminodiacetate (B1231623) (DEIDA) is a versatile difunctional secondary amine that serves as a crucial chemical intermediate in a wide array of organic syntheses. Its strategic placement of a secondary amine nitrogen flanked by two ethyl ester groups makes it a highly valuable building block for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the synthesis, key reactions, and diverse applications of diethyl iminodiacetate, with a particular focus on its utility in the pharmaceutical and agrochemical industries. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to equip researchers with the practical knowledge required for its effective utilization.

Chemical Profile and Synthesis

This compound (CAS No: 6290-05-7) is a clear, colorless to slightly yellow liquid with a molecular formula of C₈H₁₅NO₄ and a molecular weight of 189.21 g/mol .[1][2] It is characterized by a central secondary amine and two flanking ethyl ester functionalities.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₅NO₄ | [1][2] |

| Molecular Weight | 189.21 g/mol | [1][2] |

| Boiling Point | 208 °C (lit.) | [2] |

| Density | 1.056 g/mL at 25 °C (lit.) | [2] |

| Refractive Index | n20/D 1.435 (lit.) | [2] |

| Appearance | Clear colorless to slightly yellow liquid | [3] |

| Purity | ≥98.5% | [3] |

The most common and efficient synthesis of this compound involves the esterification of iminodiacetic acid. This can be achieved through several methods, with the use of thionyl chloride or sulfuric acid as a catalyst in ethanol (B145695) being prevalent.

Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis of this compound from iminodiacetic acid using thionyl chloride in ethanol.

Materials:

-

Iminodiacetic acid

-

Ethanol, absolute

-

Thionyl chloride (SOCl₂)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a reaction flask equipped with a stirrer and a dropping funnel, cool absolute ethanol to 0 °C.

-

Slowly add thionyl chloride dropwise to the stirred ethanol, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the mixture to warm to room temperature (approximately 30 minutes).

-

Add iminodiacetic acid to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for several hours to overnight.

-

Cool the reaction mixture to room temperature and quench by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x volume of residue).

-

Combine the organic phases and wash with brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by vacuum distillation to yield pure this compound.

Table 2: Synthesis of this compound - Reaction Conditions and Yields

| Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |

| Iminodiacetic acid | Thionyl chloride | Ethanol | Reflux | Overnight | 88 | [4] |

| Iminodiacetic acid | Sulfuric acid | Ethanol | Reflux | 12 | - |

Key Reactions of this compound

The reactivity of this compound is primarily centered around the nucleophilic secondary amine, which readily undergoes N-alkylation, N-acylation, and Mannich reactions.

N-Alkylation

N-alkylation of this compound introduces an alkyl group onto the nitrogen atom, leading to the formation of a tertiary amine. This reaction is fundamental for building more complex molecular scaffolds.

This protocol outlines a general procedure for the N-alkylation of this compound with an alkyl halide.

Materials:

-

This compound

-

Alkyl halide (e.g., ethyl bromide, benzyl (B1604629) chloride)

-

Anhydrous potassium carbonate or triethylamine

-

Anhydrous solvent (e.g., acetonitrile, DMF)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and the base (1.2-1.5 eq) in the anhydrous solvent.

-

Add the alkyl halide (1.1 eq) to the stirred solution.

-

Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter off the inorganic salts.

-

Remove the solvent from the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica (B1680970) gel or by vacuum distillation to afford the N-alkylated product.

Table 3: N-Alkylation of this compound - Examples and Yields

| Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |

| Ethyl Bromide | K₂CO₃ | Acetonitrile | Reflux | 12 | - | - |

| Benzyl Chloride | Et₃N | DMF | 60 | 8 | - | - |

N-Acylation

N-acylation of this compound with acylating agents such as acyl chlorides or anhydrides yields N-acyl derivatives, which are important intermediates in the synthesis of various compounds, including peptides and modified amino acids.

This protocol provides a general method for the N-acylation of this compound.

Materials:

-

This compound

-

Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

-

Pyridine or triethylamine

-

Anhydrous solvent (e.g., dichloromethane, THF)

Procedure:

-

Dissolve this compound (1.0 eq) and the base (1.1 eq) in the anhydrous solvent under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add the acyl chloride (1.05 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).[5]

-

Dilute the reaction mixture with the solvent and wash sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the pure N-acyl derivative.

Table 4: N-Acylation of this compound - Examples

| Acylating Agent | Base | Solvent | Temperature (°C) | Reference(s) |

| Acetyl Chloride | Pyridine | DCM | 0 to RT | [5] |

| Benzoyl Chloride | Triethylamine | THF | 0 to RT | [6] |

Mannich Reaction

The Mannich reaction is a three-component condensation involving an active hydrogen compound (in this case, this compound can act as the amine component), formaldehyde (B43269), and a compound containing an acidic proton. However, more commonly, this compound itself can be a substrate for a Mannich-type reaction where the secondary amine reacts with an aldehyde and a carbon acid. A notable example is its use in the synthesis of the fluorescent indicator Calcein Blue AM.[7][8]

Applications in Synthesis

Synthesis of Glyphosate

This compound is a key precursor in one of the industrial syntheses of glyphosate, a widely used broad-spectrum herbicide.[9] The synthesis involves the reaction of this compound with formaldehyde and a source of phosphorus, followed by hydrolysis.

Synthesis of Chelating Agents and Fluorescent Indicators

This compound serves as a foundational building block for the synthesis of various chelating agents. The iminodiacetate moiety is a well-known tridentate ligand capable of coordinating with a variety of metal ions. A prominent application is in the synthesis of the fluorescent calcium indicator, Calcein Blue AM.[7][8] In this synthesis, a derivative of iminodiacetic acid undergoes a Mannich-type condensation with a phenol and formaldehyde.[7]

Pharmaceutical Intermediates

The structural motif of this compound is incorporated into various active pharmaceutical ingredients (APIs). For instance, it is a potential intermediate in the synthesis of Tramadol, a centrally acting analgesic.[10][11][12] The synthesis of Tramadol involves a Mannich reaction to produce an aminoketone, which is then reacted with an organometallic reagent. While direct use of this compound is not always the primary route, its structural elements are key to the final product.

Conclusion

This compound is a chemical intermediate of significant importance, offering a versatile platform for the synthesis of a wide range of valuable compounds. Its straightforward synthesis and the reactivity of its secondary amine functionality make it an indispensable tool for researchers in organic synthesis, drug discovery, and agrochemical development. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate its broader application and inspire the development of novel synthetic methodologies.

References

- 1. phasetransfer.com [phasetransfer.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. adichemistry.com [adichemistry.com]

- 6. byjus.com [byjus.com]

- 7. Mannich reaction - Wikipedia [en.wikipedia.org]

- 8. Mannich Reaction | NROChemistry [nrochemistry.com]

- 9. Overview About Mannich Reaction Mechanism [unacademy.com]

- 10. newdrugapprovals.org [newdrugapprovals.org]

- 11. redalyc.org [redalyc.org]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Diethyl Iminodiacetate as a Chelating Agent for Metal Ions

For Researchers, Scientists, and Drug Development Professionals

Introduction to Diethyl Iminodiacetate (B1231623) (DEIDA)

Diethyl iminodiacetate is an organic compound with the formula HN(CH₂CO₂C₂H₅)₂. It is the diethyl ester of iminodiacetic acid (IDA). DEIDA serves as a versatile chelating agent, capable of binding to various metal ions through its central nitrogen atom and the two carbonyl oxygen atoms of the ester groups. The ester groups make DEIDA more lipophilic than IDA, which can be advantageous in certain applications where transport across cell membranes or solubility in organic media is desired. Upon binding to a metal ion, the ester groups can be hydrolyzed to form the corresponding carboxylates, leading to a more stable metal complex. This pro-chelating agent characteristic is particularly useful in drug delivery and imaging applications.

Applications of this compound

DEIDA and its derivatives have found applications in several scientific and industrial fields:

-

Radiopharmaceutical Development: N-substituted derivatives of iminodiacetic acid are fundamental in the development of radiopharmaceuticals, particularly for hepatobiliary imaging using technetium-99m (⁹⁹ᵐTc). The lipophilicity and structure of the N-substituent on the IDA backbone can be modified to control the in vivo distribution of the resulting ⁹⁹ᵐTc complex.

-

Heavy Metal Remediation: Iminodiacetate-functionalized resins are widely used for the removal of heavy metal ions from aqueous solutions. These resins show high selectivity for heavy metals over alkali and alkaline earth metals, making them effective in treating industrial wastewater.

-

Organic Synthesis: DEIDA is a valuable building block in organic synthesis for the preparation of more complex molecules, including pharmaceuticals and other chelating agents.

Quantitative Data on Metal Ion Chelation

A critical aspect of a chelating agent's efficacy is the stability of the complexes it forms with metal ions. This is quantified by the stability constant (log K). A higher log K value indicates a stronger and more stable complex.

Note: Extensive literature searches did not yield specific stability constants for this compound (DEIDA) with a comprehensive range of metal ions. The ester functionality of DEIDA influences its coordination chemistry, and its stability constants are expected to differ from those of its parent compound, iminodiacetic acid (IDA). However, the stability constants for IDA are well-documented and provide a useful reference for the general binding affinities of the iminodiacetate functional group. The following table summarizes the log K values for the 1:1 complexes of iminodiacetic acid (IDA) with several relevant metal ions.

| Metal Ion | log K₁ (IDA) |

| Cu²⁺ | 10.55 |

| Ni²⁺ | 8.19 |

| Co²⁺ | 6.95 |

| Zn²⁺ | 7.03 |

| Fe²⁺ | 5.80 |

| Fe³⁺ | 11.60 |

| Pb²⁺ | 7.45 |

| Cd²⁺ | 5.80 |

| Mn²⁺ | 4.90 |

| Ca²⁺ | 2.59 |

| Mg²⁺ | 2.83 |

Data sourced from IUPAC Stability Constants Database and related literature. Conditions are typically at 25°C and an ionic strength of 0.1 M.

Experimental Protocols

This protocol describes a common laboratory method for the synthesis of this compound from iminodiacetic acid and ethanol (B145695).

Materials:

-

Iminodiacetic acid

-

Ethanol (absolute)

-

Thionyl chloride (SOCl₂)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate (B1210297)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add iminodiacetic acid to absolute ethanol. Cool the mixture in an ice bath.

-

Addition of Thionyl Chloride: While stirring, slowly add thionyl chloride dropwise to the cooled suspension. An exothermic reaction will occur. Maintain the temperature below 10°C during the addition.

-

Reflux: After the addition is complete, remove the ice bath and fit the flask with a reflux condenser. Heat the reaction mixture to reflux and maintain for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the excess thionyl chloride and acidic byproducts by slowly adding saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral.

-

Remove the ethanol using a rotary evaporator.

-

-

Extraction:

-

To the remaining aqueous solution, add ethyl acetate and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 times).

-

Combine the organic layers.

-

-

Washing and Drying:

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Remove the ethyl acetate using a rotary evaporator to obtain the crude this compound.

-

Purify the crude product by vacuum distillation to yield pure this compound as a colorless to pale yellow liquid.

-

This protocol provides a general method for the direct labeling of an N-substituted iminodiacetic acid derivative with ⁹⁹ᵐTc, a common procedure in the development of hepatobiliary imaging agents.

Materials:

-

N-substituted iminodiacetic acid derivative

-

Sodium pertechnetate (B1241340) (⁹⁹ᵐTcO₄⁻) eluate from a ⁹⁹Mo/⁹⁹ᵐTc generator

-

Stannous chloride (SnCl₂) dihydrate solution (freshly prepared in nitrogen-purged, sterile water) or other suitable reducing agent

-

Sterile, pyrogen-free reaction vial

-

Nitrogen gas supply

-

pH meter or pH strips

-

0.1 M HCl and 0.1 M NaOH for pH adjustment

-

ITLC-SG (Instant Thin-Layer Chromatography-Silica Gel) strips for radiochemical purity testing

-

Saline and acetone (B3395972) as developing solvents

Procedure:

-

Vial Preparation: In a sterile, pyrogen-free vial, dissolve a specific amount of the N-substituted iminodiacetic acid derivative in sterile, nitrogen-purged water.

-

Addition of Reducing Agent: Add a freshly prepared solution of stannous chloride dihydrate to the vial. The amount of stannous chloride is critical and needs to be optimized for each specific ligand.

-

pH Adjustment: Adjust the pH of the solution to the optimal range for complexation (typically between 5 and 7) using 0.1 M HCl or 0.1 M NaOH.

-

Addition of Technetium-99m: Add the required activity of sodium pertechnetate (⁹⁹ᵐTcO₄⁻) eluate to the vial.

-

Incubation: Gently swirl the vial and incubate at room temperature for a specified period (e.g., 15-30 minutes) to allow for complex formation.

-

Radiochemical Purity (RCP) Determination:

-

Spot a small drop of the reaction mixture onto two ITLC-SG strips.

-

Develop one strip in saline. In this system, the ⁹⁹ᵐTc-IDA complex and reduced-hydrolyzed technetium (⁹⁹ᵐTcO₂) will remain at the origin, while free pertechnetate (⁹⁹ᵐTcO₄⁻) will move with the solvent front.

-

Develop the second strip in acetone. In this system, the ⁹⁹ᵐTc-IDA complex and free pertechnetate will move with the solvent front, while reduced-hydrolyzed technetium will remain at the origin.

-